N-(cyclopentylideneamino)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylideneamino)-4-nitrobenzamide is an organic compound that features a cyclopentylideneamino group attached to a 4-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylideneamino)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylideneamino)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-aminobenzamide derivatives.
Reduction: Cyclopentylamino-4-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyclopentylideneamino)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclopentylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylideneamino)-4-nitrobenzamide
- N-(cyclopropylideneamino)-4-nitrobenzamide
- N-(cyclopentylideneamino)-3-nitrobenzamide
Uniqueness
N-(cyclopentylideneamino)-4-nitrobenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopentylideneamino group and the 4-nitrobenzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
329-83-9 |
---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-nitrobenzamide |
InChI |
InChI=1S/C12H13N3O3/c16-12(14-13-10-3-1-2-4-10)9-5-7-11(8-6-9)15(17)18/h5-8H,1-4H2,(H,14,16) |
InChI Key |
QVSXYVVAOWEMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.